molecular formula C20H22N4O B4633170 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4633170
M. Wt: 334.4 g/mol
InChI Key: FFGLJUMVIJBFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. This structure is substituted with an ethyl group at position 2 and a 4-isopropylphenyl group at position 4. These substituents influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-ethyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-19-22-20-21-17-9-15(10-18(25)16(17)11-24(20)23-19)14-7-5-13(6-8-14)12(2)3/h5-8,11-12,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGLJUMVIJBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Triazoloquinazolinones typically exhibit reactivity at the triazole ring, quinazolinone carbonyl groups, and substituents such as alkyl or aryl groups. Key reaction types include:

Reaction Type Description Observed in Analogues
Oxidation Selective oxidation of substituents (e.g., alkyl chains or aryl groups).Nitro group reduction to amines.
Reduction Reduction of carbonyl groups or nitro substituents.Sodium borohydride-mediated reduction .
Substitution Nucleophilic displacement at reactive positions (e.g., C-2 or C-6).Methylsulfanyl group substitution .
Cycloaddition Participation in [3+2] cycloadditions via the triazole ring.Triazole-based reactivity .

Reagents and Reaction Conditions

Reactions involving triazoloquinazolinones require controlled conditions to preserve the heterocyclic core. Data from analogous systems suggest:

Common Reagents

  • Oxidizing Agents : Potassium permanganate (for alkyl chain oxidation).

  • Reducing Agents : Sodium borohydride (for carbonyl reduction) .

  • Nucleophiles : Thiols, amines, or alcohols for substitution reactions.

Typical Conditions

  • Temperature : 60–120°C for substitution reactions .

  • Solvents : Ethanol, DMF, or dichloromethane.

  • Catalysts : Triethylamine or pyridine for deprotonation .

Key Research Findings

Although direct studies on the target compound are absent, the following data from related systems are instructive:

Substitution at the Triazole Ring

  • Methylsulfanyl Group Replacement :

    • Reagent : Hydrazine hydrate or alkyl halides.

    • Outcome : Formation of hydrazide derivatives (e.g., compound 4 in ) or alkyl-substituted products.

    • Yield : 70–85% under reflux conditions .

Quinazolinone Core Reactivity

  • Carbonyl Modification :

    • Reagent : Phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>).

    • Outcome : Conversion of carbonyl to thiocarbonyl (e.g., compound 8a in ).

    • Conditions : Reflux in pyridine .

Functionalization of Aryl Substituents

  • Isopropylphenyl Group :

    • Potential for electrophilic aromatic substitution (e.g., nitration or sulfonation) at the para-position relative to the isopropyl group.

Table 1: Substitution Reactions in Triazoloquinazolinones

Substrate Reagent Product Yield Source
2-Methylsulfanyl derivativeHydrazine hydrate2-Hydrazino derivative82%
8-Carboxylic acid derivativePhosphorus oxychloride5-Chloro derivative75%

Table 2: Reduction of Nitro Groups

Substrate Reagent Product Conditions
4-Nitrobenzyl derivativeH<sub>2</sub>/Pd-C4-Aminobenzyl derivativeRoom temperature.

Mechanistic Insights

  • Triazole Ring Reactivity : The 1,2,4-triazole moiety participates in tautomerism, influencing nucleophilic attack at C-3 or C-5 positions .

  • Quinazolinone Core Stability : The fused quinazolinone system resists ring-opening under mild conditions but undergoes thiocarbonyl substitution under harsh reagents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in reducing cell viability by inducing apoptosis through caspase activation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.

  • Case Study : In vitro studies demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria, suggesting potential use in treating bacterial infections.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

  • Case Study : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, demonstrating its potential as an anti-inflammatory agent.

Pharmacological Mechanisms

Understanding the pharmacological mechanisms is crucial for optimizing the therapeutic use of this compound. The following mechanisms have been proposed:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, blocking pathways involved in cell growth and survival.
  • Receptor Modulation : It might interact with specific receptors involved in inflammation and pain perception.

Data Tables

Application Mechanism Case Study Reference
AnticancerKinase inhibitionInduction of apoptosis in cancer cells
AntimicrobialDisruption of microbial membranesBactericidal activity against Gram-positive bacteria
Anti-inflammatoryCytokine modulationInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and chemical properties of triazoloquinazolinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activities
6-phenyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 2-CF₃, 6-Ph C₁₆H₁₁F₃N₄O 332.28 Anticancer (via enzyme inhibition)
6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(4-FPh) C₁₅H₁₁FN₄O 282.27 Potential kinase inhibition
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(thiophen-2-yl) C₁₃H₁₀N₄OS 270.31 Antimicrobial
9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(ethoxy-hydroxyphenyl), 6-(4-MePh) C₂₃H₂₁ClN₄O₃ 436.90 Enzyme inhibition, anti-inflammatory
Target Compound 2-Et, 6-(4-isoPrPh) C₂₂H₂₄N₄O 376.46* Inferred: Enhanced lipophilicity, potential anticancer/antimicrobial

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) : Increase metabolic stability and target binding (e.g., anticancer activity in ) .
  • Hydrophobic substituents (e.g., isopropylphenyl) : Enhance membrane permeability and bioavailability. The isopropyl group in the target compound likely improves pharmacokinetics compared to methoxy or hydroxy analogs .
  • Heteroaromatic substituents (e.g., thienyl) : Contribute to antimicrobial activity via interactions with bacterial enzymes .

Biological Activity

The compound 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on existing literature.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluated a series of quinazoline derivatives and found that certain compounds inhibited cell growth in leukemia (CCRF-CEM), CNS cancer (SF-539), renal cancer (786), and breast cancer (MDA-MB-231) cell lines with inhibition rates ranging from 31.50% to 47.41% .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. It has been noted that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α. A specific study highlighted that compounds with similar scaffolds effectively reduced lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic HL-60 cells .

The mechanisms underlying the biological activities of quinazolines often involve the inhibition of specific kinases and receptors:

  • Aurora Kinase Inhibition : Some derivatives have been shown to act as potent inhibitors of Aurora kinases, which are critical in cell division and proliferation.
  • EGFR-TK Inhibition : Compounds have also been studied for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in various cancers .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessCell Lines TestedReference
Anticancer31.50% - 47.41% inhibitionCCRF-CEM, SF-539, UO-31, MDA-MB-231
Anti-inflammatorySignificant reductionHL-60 cells
Kinase InhibitionPotentAurora Kinase
EGFR-TK InhibitionEffectiveVarious Cancer Cell Lines

Q & A

Q. Table 1. Comparative Synthesis Efficiency

CatalystReaction Time (h)Yield (%)Purity (%)Reference
NGPU2–485–92≥98
Traditional6–860–7590–95

Q. Table 2. Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)LC-MS (m/z)
Derivative A1.3 (s, 6H), 5.9 (s, 1H)1719392 [M+H]⁺
Derivative B1.2 (d, 3H), 6.1 (s, 1H)1675408 [M+H]⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.